1,3,7-Tribromo-6-fluoroisoquinoline
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Overview
Description
1,3,7-Tribromo-6-fluoroisoquinoline: is a halogenated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,7-Tribromo-6-fluoroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 6-fluoroisoquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3,7-Tribromo-6-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted isoquinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Chemistry: 1,3,7-Tribromo-6-fluoroisoquinoline is used as a building block in organic synthesis to create more complex molecules. Its halogenated structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated isoquinolines on biological systems. Its derivatives may exhibit bioactivity, making it a potential candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 1,3,7-tribromo-6-fluoroisoquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1,3-Dichloro-6-fluoroisoquinoline: Similar in structure but with chlorine atoms instead of bromine.
1,3,7-Tribromoisoquinoline: Lacks the fluorine atom, which may affect its reactivity and bioactivity.
6-Fluoroisoquinoline: A simpler structure with only a fluorine atom, used as a precursor in the synthesis of more complex derivatives.
Uniqueness: 1,3,7-Tribromo-6-fluoroisoquinoline is unique due to the combination of bromine and fluorine atoms on the isoquinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H3Br3FN |
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Molecular Weight |
383.84 g/mol |
IUPAC Name |
1,3,7-tribromo-6-fluoroisoquinoline |
InChI |
InChI=1S/C9H3Br3FN/c10-6-3-5-4(1-7(6)13)2-8(11)14-9(5)12/h1-3H |
InChI Key |
JVRHJTAUJYHDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=C(C2=CC(=C1F)Br)Br)Br |
Origin of Product |
United States |
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